molecular formula C12H18ClN3O3 B613025 (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride CAS No. 158276-23-4

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride

Cat. No.: B613025
CAS No.: 158276-23-4
M. Wt: 251.29
InChI Key: CCWKVAIEPHOTKE-PPHPATTJSA-N
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Description

Scientific Research Applications

H-Lys(nicotinoyl)-OH hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating metabolic pathways.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Safety and Hazards

The safety and hazards of similar compounds like H-Lys(Boc)-OBzl·HCl have been documented .

Mechanism of Action

Target of Action

H-Lys(nicotinoyl)-OH hcl is a derivative of the essential amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. These interactions can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Mode of Action

The compound interacts with its targets through the lysine residue. The nicotinoyl group attached to the lysine residue may enhance the compound’s interaction with its targets, leading to changes in the target’s function . .

Biochemical Pathways

H-Lys(nicotinoyl)-OH hcl, being a lysine derivative, is likely to be involved in the same biochemical pathways as lysine. This includes protein synthesis, energy production, and the synthesis of other important biomolecules . The compound’s effect on these pathways and their downstream effects is subject to further investigation.

Pharmacokinetics

The pharmacokinetic properties of H-Lys(nicotinoyl)-OH hcl, including its absorption, distribution, metabolism, and excretion (ADME), are not well documented. As a derivative of lysine, it might be expected to have similar ADME properties. The addition of the nicotinoyl group could potentially alter these properties, affecting the compound’s bioavailability .

Result of Action

The molecular and cellular effects of H-Lys(nicotinoyl)-OH hcl are likely to be dependent on its interaction with its targets. Given its potential role in influencing the secretion of anabolic hormones and providing fuel during exercise, it may have beneficial effects on physical performance and recovery . .

Action Environment

The action, efficacy, and stability of H-Lys(nicotinoyl)-OH hcl could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules or compounds, and the specific conditions within the cell or organism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(nicotinoyl)-OH hydrochloride typically involves the coupling of lysine with nicotinic acid. This can be achieved through peptide synthesis techniques, where the carboxyl group of nicotinic acid is activated and then reacted with the amino group of lysine. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of H-Lys(nicotinoyl)-OH hydrochloride may involve large-scale peptide synthesis using automated synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps to yield the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

H-Lys(nicotinoyl)-OH hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nicotinoyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the nicotinoyl group.

    Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nicotinoyl group can lead to the formation of nicotinic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    H-Lys(Z)-OMe hydrochloride: A lysine derivative with a similar structure but different functional groups.

    H-Lys(Boc)-OMe hydrochloride: Another lysine derivative used in peptide synthesis.

Uniqueness

H-Lys(nicotinoyl)-OH hydrochloride is unique due to the presence of the nicotinoyl group, which imparts specific biochemical properties. This makes it distinct from other lysine derivatives and useful in specialized applications.

Properties

IUPAC Name

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3.ClH/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9;/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWKVAIEPHOTKE-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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